molecular formula C5H3BrFNO2S B6231068 4-bromopyridine-2-sulfonyl fluoride CAS No. 2254605-24-6

4-bromopyridine-2-sulfonyl fluoride

Cat. No.: B6231068
CAS No.: 2254605-24-6
M. Wt: 240.1
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Description

4-Bromopyridine-2-sulfonyl fluoride (CAS 2254605-24-6) is a high-value chemical reagent designed for advanced research applications, particularly in chemical biology, drug discovery, and the synthesis of complex functional molecules. With the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol, this compound serves as a versatile multi-functional hub for click chemistry. This compound is primarily valued as a key precursor in Sulfur Fluoride Exchange (SuFEx) , a next-generation click chemistry reaction . SuFEx enables the reliable and modular connection of building blocks under mild conditions, which is fundamental for rapidly assembling compound libraries for drug discovery . The sulfonyl fluoride group acts as a selective electrophile, striking a unique balance between stability and reactivity, which allows it to form covalent bonds with specific amino acid residues in proteins. This makes it an excellent warhead for creating covalent enzyme inhibitors , activity-based protein profiling (ABPP) probes , and other chemical biology tools . Its specific structure offers distinct synthetic advantages. The presence of the bromine atom on the pyridine ring provides a handle for further diversification via widely used transition metal-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings . This allows researchers to easily create a diverse array of analogs from a single core structure. Consequently, this compound is an ideal starting point for constructing sulfonyl fluoride-based compound libraries of considerable structural diversity, which are crucial for screening in molecular pharmacology and materials science . Product Information: • CAS Number: 2254605-24-6 • Molecular Formula: C5H3BrFNO2S • Molecular Weight: 240.05 • SMILES: O=S(C1=NC=CC(Br)=C1)(F)=O [br> Safety Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper safety data sheets (SDS) should be consulted before use.

Properties

CAS No.

2254605-24-6

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromopyridine 2 Sulfonyl Fluoride

Strategies for the Formation of the Sulfonyl Fluoride (B91410) Group

The introduction of a sulfonyl fluoride moiety onto a pyridine (B92270) scaffold can be accomplished through several direct and indirect approaches, starting from a range of precursors.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation methods aim to install the sulfonyl fluoride group in a single or a few straightforward steps from readily available starting materials.

From Heteroaryl Halide Precursors (e.g., 4-Bromopyridine-2-halides) via Transition Metal Catalysis (e.g., Palladium-catalyzed sulfonylation with DABSO and electrophilic fluorination)

A prominent method for the synthesis of aryl and heteroaryl sulfonyl fluorides involves the palladium-catalyzed coupling of heteroaryl halides with a sulfur dioxide surrogate, followed by fluorination. acs.orgacs.orgorganic-chemistry.org The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable source of SO2 has become a common practice. acs.orgacs.orgorganic-chemistry.org In this approach, a heteroaryl halide, such as a 4-bromopyridine-2-halide, undergoes a palladium-catalyzed reaction with DABSO to form a sulfinate intermediate. This intermediate is then treated with an electrophilic fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. acs.orgacs.orgorganic-chemistry.orgresearchgate.net

This one-pot, two-step procedure is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild, and the protocol has been shown to be tolerant of various functional groups. researchgate.net For instance, a palladium-catalyzed reaction of aryl iodides with DABSO and Selectfluor has been reported to provide aryl sulfonyl fluorides in good yields. organic-chemistry.org

Catalyst/ReagentSO2 SourceFluorinating AgentSubstrateProductYield
Palladium catalystDABSOSelectfluorAryl iodideAryl sulfonyl fluorideGood
Palladium catalystDABSONFSIAryl bromideAryl sulfonyl fluorideNot specified

This table summarizes the key components of the palladium-catalyzed synthesis of sulfonyl fluorides from heteroaryl halides.

From Thiol and Disulfide Starting Materials (e.g., Oxidative fluorination using reagents like Selectfluor or electrochemical methods)

An alternative route to sulfonyl fluorides involves the oxidative fluorination of thiols or disulfides. acs.orgacs.org This method avoids the use of unstable sulfonyl chlorides. acs.org One approach utilizes an electrophilic fluorinating reagent like Selectfluor under reflux conditions to convert thiols and disulfides into sulfonyl fluorides. acs.orgacs.org

More recently, electrochemical methods have emerged as a mild and environmentally friendly alternative. acs.orgacs.orgnih.gov These methods employ the anodic oxidation of thiols or disulfides in the presence of a fluoride source, such as potassium fluoride (KF), to generate sulfonyl fluorides. acs.orgacs.orgnih.gov A key advantage of this electrochemical approach is that it often does not require any additional oxidants or catalysts. acs.orgacs.orgnih.gov The reaction conditions are typically mild, leading to a broad substrate scope that includes aryl, alkyl, benzyl, and heteroaryl thiols or disulfides. acs.orgacs.orgnih.gov

MethodStarting MaterialReagentsKey Features
Chemical OxidationThiols, DisulfidesSelectfluorReflux conditions
Electrochemical OxidationThiols, DisulfidesKF, PyridineMild, catalyst-free

This table compares chemical and electrochemical methods for synthesizing sulfonyl fluorides from thiols and disulfides.

From Sulfonic Acid or Sulfonate Salts (e.g., Using cyanuric chloride and fluoride sources)

Sulfonic acids and their salts are stable and readily available starting materials for the synthesis of sulfonyl fluorides. theballlab.comnih.govnih.gov A common strategy involves a two-step process where the sulfonic acid is first converted to a sulfonyl chloride intermediate, which is then subjected to a chloride/fluoride exchange. theballlab.comnih.gov

One-pot procedures have been developed to streamline this process. For example, cyanuric chloride can be used to convert sulfonic acids or their sodium salts into the corresponding sulfonyl chloride in situ. nih.govrsc.org Subsequent treatment with a fluoride source, such as potassium bifluoride (KHF2), affords the sulfonyl fluoride. nih.gov This method is advantageous as it uses inexpensive and stable reagents. nih.gov Another approach utilizes thionyl fluoride to directly convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. theballlab.comnih.gov

Starting MaterialReagentsYieldReference
Sulfonic acid sodium saltsThionyl fluoride90-99% theballlab.comnih.gov
Sulfonic acids/saltsXtalfluor-E®41-94% theballlab.comnih.gov
SulfonatesCyanuric chloride, KHF2, TBABGood nih.gov
Sulfonic acidsCyanuric chloride, KHF2, TMACModerate to good nih.gov

This table presents different reagent systems for the synthesis of sulfonyl fluorides from sulfonic acids and their salts, along with reported yields.

From Sulfonamides (e.g., Pyrylium (B1242799) salt activation followed by fluoride exchange)

Primary sulfonamides can be converted to sulfonyl fluorides through a deaminative functionalization strategy. researchgate.net This method involves the activation of the sulfonamide's amino group with a pyrylium salt, such as pyrylium tetrafluoroborate (B81430) (Pyry-BF4). researchgate.netnih.gov This activation facilitates the in situ formation of a sulfonyl chloride upon treatment with a chloride source like magnesium chloride (MgCl2). researchgate.net Subsequent fluoride exchange with potassium fluoride (KF) yields the desired sulfonyl fluoride. researchgate.net

This protocol is notable for its mild reaction conditions and high chemoselectivity, which allows for the late-stage functionalization of complex molecules containing primary sulfonamide groups. researchgate.net

Activating AgentChloride SourceFluoride SourceKey Advantage
Pyrylium tetrafluoroborate (Pyry-BF4)MgCl2KFHigh chemoselectivity, mild conditions

This table outlines the key reagents used in the conversion of sulfonamides to sulfonyl fluorides via pyrylium salt activation.

From Grignard Reagents and Sulfuryl Fluoride (SO₂F₂)

A direct method for the synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). researchgate.netresearchgate.netrsc.org This one-pot fluorosulfurylation allows for the formation of alkyl, aryl, and heteroaryl sulfonyl fluorides. researchgate.netrsc.org The reaction is typically performed by adding the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.org This method is also applicable for in situ sequential reactions, enabling the conversion of the Grignard reagent into other sulfur-containing compounds like diarylsulfones, sulfonate esters, or sulfonamides in a single pot. rsc.org

Starting MaterialReagentProduct
Alkyl, aryl, or heteroaryl Grignard reagentSulfuryl fluoride (SO₂F₂)Alkyl, aryl, or heteroaryl sulfonyl fluoride

This table shows the straightforward reaction of Grignard reagents with sulfuryl fluoride to produce sulfonyl fluorides.

Late-Stage Functionalization of Pre-formed Bromopyridine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves introducing key functional groups at the end of a synthetic sequence. chemrxiv.org This avoids carrying sensitive groups through multiple steps and allows for rapid diversification of complex molecules. The synthesis of 4-bromopyridine-2-sulfonyl fluoride from precursors like 2-amino-4-bromopyridine, 4-bromopyridine-2-thiol (to make the sulfonyl chloride), or 2,4-dibromopyridine (B189624) are all examples of LSF.

Key LSF Pathways:

From 2-Amino-4-bromopyridine: The Sandmeyer-type reaction is a classic LSF tool, converting a readily available amine into the desired sulfonyl fluoride. mdpi.comorganic-chemistry.org

From 4-Bromopyridine-2-thiol: A two-step LSF involves the oxidative chlorination of the corresponding thiol to 4-bromopyridine-2-sulfonyl chloride, followed by a halide exchange reaction to install the fluoride. rhhz.net

From 2,4-Dibromopyridine: Emerging photoredox methods that can convert aryl bromides into sulfonyl fluorides offer a direct LSF pathway from a dihalogenated pyridine scaffold. organic-chemistry.orgprinceton.edu

These LSF approaches are generally more practical and higher yielding than de novo ring synthesis for this particular target molecule, leveraging the availability of functionalized pyridine starting materials. chemicalbook.comnih.govchemicalbook.com

Reactivity and Transformational Chemistry of 4 Bromopyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, prized for its efficiency and the stability of the resulting bonds. nih.govsigmaaldrich.com The sulfonyl fluoride group (–SO₂F) in 4-bromopyridine-2-sulfonyl fluoride is an excellent electrophile for SuFEx reactions, reacting with a variety of nucleophiles under specific conditions. nih.govccspublishing.org.cn This reactivity is attributed to the unique properties of the sulfur-fluoride bond, which, despite its strength, can be readily activated for exchange reactions. sigmaaldrich.com

Nucleophilic Capture by Oxygen-Nucleophiles (e.g., Alcohols, Phenols, Silyl (B83357) Ethers for Sulfonate Formation)

The reaction of this compound with oxygen-based nucleophiles like alcohols, phenols, and silyl ethers leads to the formation of stable sulfonate esters. This transformation is a cornerstone of SuFEx chemistry.

With Alcohols and Phenols: The reaction with alcohols and phenols typically requires activation, often facilitated by a base or a specific catalyst. nih.govrsc.org The process involves the nucleophilic attack of the alkoxide or phenoxide ion on the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to form the corresponding sulfonate ester. The use of silyl ethers as substrates is also a common strategy, as the formation of a strong silicon-fluoride bond can be a powerful thermodynamic driving force for the reaction. nih.gov

With Silyl Ethers: The reaction of sulfonyl fluorides with aryl silyl ethers is a classic example of a SuFEx reaction. nih.gov This process is often catalyzed and provides a reliable method for forming S-O bonds. nih.gov The reaction proceeds smoothly, often within minutes, to yield the corresponding sulfonate esters in high yields. nih.gov

A variety of catalytic systems have been developed to promote these reactions, enhancing their efficiency and broadening their scope.

Nucleophilic Capture by Nitrogen-Nucleophiles (e.g., Amines for Sulfonamide, Sulfamate, and Sulfamide Formation)

Nitrogen nucleophiles, particularly primary and secondary amines, readily react with this compound to form sulfonamides. This reaction is of significant importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in many pharmaceutical agents. chemrxiv.org

Sulfonamide Formation: The reaction of sulfonyl fluorides with amines to produce sulfonamides is a well-established transformation. acs.orgsigmaaldrich.com This process can be catalyzed to proceed efficiently, even with sterically hindered amines, to give excellent yields of the desired sulfonamides. chemrxiv.orgnih.gov

Sulfamate and Sulfamide Formation: While the primary reaction with amines yields sulfonamides, related structures like sulfamates and sulfamides can also be synthesized using appropriate starting materials and reaction conditions. For instance, reacting sulfamoyl fluorides (R₂NSO₂F), which can be derived from secondary amines and sulfuryl fluoride, with nucleophiles can lead to sulfamides. nih.gov

The development of catalytic methods has been crucial for the efficient synthesis of these sulfur-nitrogen containing compounds. nih.gov

Catalytic Systems in SuFEx Reactions (e.g., N-Heterocyclic Carbenes, Inorganic Bases)

The efficiency and scope of SuFEx reactions involving this compound are significantly enhanced by the use of catalysts.

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as versatile organocatalysts for a range of chemical transformations, including SuFEx reactions. acs.orgbohrium.comresearchgate.net NHCs can act as Brønsted bases, activating alcohols and amines through hydrogen bonding, which facilitates their nucleophilic attack on the sulfonyl fluoride. rsc.orgacs.orgbohrium.com This catalytic approach allows for the formation of sulfonates, sulfonamides, and other related compounds under mild conditions and with high yields. acs.org

Inorganic Bases and Other Catalysts: A variety of other catalysts are also employed in SuFEx chemistry. These include nitrogenous Lewis bases like tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines, and phosphazenes. nih.govnih.gov The catalytic activity of these bases generally correlates with their pKaH values. nih.gov Bifluoride salts have also been shown to be highly effective catalysts for certain SuFEx reactions. nih.gov Additionally, combinations of catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, have been developed to achieve broad-spectrum amidation of sulfonyl fluorides. chemrxiv.orgnih.gov The choice of catalyst is crucial and depends on the specific substrates and the desired transformation. nih.gov

Interactive Table: Catalytic Systems in SuFEx Reactions
Catalyst TypeExample(s)Role in ReactionReference(s)
N-Heterocyclic CarbenesIMes, SIMesActs as a Brønsted base to activate nucleophiles rsc.orgacs.orgbohrium.com
Nitrogenous Lewis BasesTriethylamine, DBU, BEMPAccelerate proton-mediated SuFEx reactions nih.govnih.gov
Bifluoride SaltsQ+[FHF]−Highly active catalysts for polysulfate synthesis nih.gov
Organocatalysts1-Hydroxybenzotriazole (HOBt)Nucleophilic catalyst for amidation chemrxiv.orgnih.gov

Reactions Involving the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 4-position of the pyridine ring provides another reactive handle for further functionalization, primarily through cross-coupling and nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom on the pyridine ring of this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. While the C-S bond of a sulfonyl fluoride is generally stable, under specific conditions, it can also be activated for Suzuki-Miyaura coupling. rsc.orgnih.govnih.gov However, the C-Br bond is typically more reactive, allowing for selective coupling at this position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. orgsyn.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.org Bromopyridines are effective coupling partners in Negishi reactions. orgsyn.org

Stille Coupling: The Stille reaction employs an organotin reagent. organic-chemistry.orgwikipedia.org It is a versatile C-C bond-forming reaction, though the toxicity of the tin reagents is a drawback. organic-chemistry.org Additives like copper(I) salts and fluoride ions can accelerate the Stille coupling. rsc.org

Interactive Table: Cross-Coupling Reactions
Coupling ReactionOrganometallic ReagentCatalyst SystemReference(s)
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(dppf)Cl₂) and base rsc.orgnih.govresearchgate.net
NegishiOrganozinc reagentPd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) orgsyn.orgorganic-chemistry.org
StilleOrganostannanePd catalyst (e.g., Pd(PPh₃)₄) organic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SɴAr), particularly at the 2- and 4-positions. stackexchange.com The bromine atom at the 4-position of this compound can be displaced by a variety of nucleophiles.

The mechanism of SɴAr reactions on pyridine involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group (in this case, the bromide ion). stackexchange.comyoutube.com The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for attack at the 2- and 4-positions. stackexchange.com This makes these positions particularly activated for SɴAr. Recent studies suggest that some SɴAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Directed Ortho-Metalation and Halogen-Metal Exchange Reactions

The functionalization of the pyridine ring in this compound can be effectively achieved through metalation strategies. The outcome of these reactions is governed by the competition between directed ortho-metalation (DoM), guided by a directing metalation group (DMG), and halogen-metal exchange. uwindsor.cawikipedia.org In this specific molecule, the sulfonyl fluoride group can potentially act as a DMG, directing deprotonation to the adjacent C-3 position. DMGs function by coordinating with an organolithium reagent, a Lewis acid, through a heteroatom, which acts as a Lewis base. wikipedia.orgbaranlab.org This complexation facilitates the deprotonation of the nearest ortho-proton by the highly basic alkyl-lithium. baranlab.org

However, the presence of a bromine atom introduces a competing pathway: halogen-metal exchange. This reaction is often faster than directed lithiation, especially for aryl bromides and iodides when using alkyllithium bases like n-butyllithium or t-butyllithium. uwindsor.ca For 4-bromopyridine, halide-directed deprotonation has been observed, leading to the formation of an organozinc species after a lithium-zinc exchange, which can then undergo further coupling reactions. researchgate.net

The regiochemical outcome of the metalation of this compound is therefore highly dependent on the reaction conditions, particularly the choice of base and temperature. A strong, non-nucleophilic base at low temperatures might favor deprotonation at the C-3 position, ortho to the sulfonyl fluoride, while alkyllithium reagents are likely to promote halogen-metal exchange at the C-4 position. The use of specialized bases like TMPMgCl·LiCl has been shown to effect efficient directed metalation even on electron-poor heteroarenes. harvard.edu

Table 1: Regioselectivity in Metalation of Substituted Pyridines

Reagent SystemExpected TransformationPosition of MetalationReference
s-BuLi, TMEDA, -78 °CDirected Ortho-Metalation (DoM)C-3 (ortho to SO2F) uwindsor.ca
n-BuLi or t-BuLiHalogen-Metal ExchangeC-4 (at Br) uwindsor.ca
TMPMgCl·LiClDirected Ortho-Metalation (DoM)C-3 (ortho to SO2F) harvard.edu

This table presents expected outcomes based on general principles of directed metalation and halogen-metal exchange reactions.

Chemoselectivity and Orthogonal Reactivity of Dual Functional Groups

The dual functionality of this compound allows for orthogonal chemical strategies, where one functional group can be selectively transformed while the other remains intact. This chemoselectivity is crucial for the efficient synthesis of complex, highly substituted pyridine derivatives.

The sulfonyl fluoride group is a well-established reactive handle, most notably for its participation in Sulfonyl Fluoride Exchange (SuFEx) click chemistry. nih.gov It readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This reactivity is generally high and can be performed under mild conditions, often compatible with other functional groups.

In the context of this compound, the sulfonyl fluoride can be selectively targeted by nucleophiles. The conditions for these transformations are typically mild enough not to affect the C-Br bond, which generally requires transition-metal catalysis for activation. For instance, reaction with primary or secondary amines in the presence of a base would lead to the corresponding sulfonamides, leaving the bromine atom available for subsequent cross-coupling reactions. The reactivity of sulfonyl fluorides can be tuned by the electronic nature of the substituents on the aromatic ring. nih.gov

Conversely, the bromine atom at the C-4 position can be selectively functionalized through various transition-metal-catalyzed cross-coupling reactions. The C-Br bond on a pyridine ring is a common participant in reactions such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions offer a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds.

The sulfonyl fluoride group is generally stable under the conditions required for these cross-coupling reactions, making it an excellent spectator group. For example, a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid would yield a 4-arylpyridine-2-sulfonyl fluoride derivative. nih.gov The resulting product retains the sulfonyl fluoride moiety for further derivatization. Fluoride-promoted, palladium-catalyzed cross-coupling of highly functionalized 4-bromopyridines with aryltrialkoxysilanes has been successfully demonstrated. nih.gov

Table 2: Orthogonal Reactivity of this compound

Reaction TypeTargeted GroupReagentsProduct Type
Nucleophilic Substitution (SuFEx)Sulfonyl FluorideR2NH, base4-Bromo-2-pyridinesulfonamide
Suzuki-Miyaura CouplingBromineAr-B(OH)2, Pd catalyst, base4-Arylpyridine-2-sulfonyl fluoride
Sonogashira CouplingBromineTerminal alkyne, Pd/Cu catalyst, base4-Alkynylpyridine-2-sulfonyl fluoride
Buchwald-Hartwig AminationBromineR2NH, Pd catalyst, baseN-Aryl-2-sulfonyl fluoride-pyridin-4-amine

The orthogonal reactivity of the two functional groups in this compound makes it an ideal substrate for the development of tandem and cascade reaction sequences. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

A potential cascade sequence could involve an initial cross-coupling reaction at the bromine center, followed by an in-situ nucleophilic substitution at the sulfonyl fluoride moiety. For example, a Suzuki coupling to form a biaryl system could be followed by the addition of an amine to the reaction mixture, which, under appropriate conditions, would react with the sulfonyl fluoride to yield a complex, disubstituted pyridine derivative. The development of such cascade reactions is an active area of research, with palladium-catalyzed carbofluorination of allenes being one example of a tandem process forming C-C and C-F bonds. rsc.org Another example is the cascade synthesis of disulfonylpyrroles through sulfonylation and cycloaddition reactions. rsc.org While not specific to the title compound, these examples highlight the potential for developing novel cascade methodologies.

Unconventional Reactivity Modes of the Sulfonyl Fluoride Group

Beyond its established role as an electrophilic partner in SuFEx reactions, the sulfonyl fluoride group can exhibit unconventional reactivity, expanding its synthetic utility.

A notable unconventional reaction pathway is the defluorosulfonylative coupling. nih.gov In this process, certain sulfonyl fluorides, particularly those that can form stabilized carbocations, undergo a reaction that involves the loss of sulfur dioxide and a fluoride ion (defluorosulfonylation). This generates a carbocationic intermediate that can then be trapped by a nucleophile. nih.govspringernature.com

This reactivity mode has been demonstrated for 3-aryloxetane sulfonyl fluorides, which upon warming, form planar oxetane (B1205548) carbocations that subsequently react with amines. nih.govspringernature.com This transformation is distinct from the typical SuFEx pathway, which involves nucleophilic attack at the sulfur atom. For this compound, this pathway is less likely under normal conditions due to the high energy of the resulting aryl cation. However, for alkyl- or benzyl-sulfonyl fluorides, this defluorosulfonylative pathway can be a significant reactivity channel, providing access to products that are not achievable through conventional SuFEx chemistry. springernature.com Kinetic and computational studies support the formation of a carbocation as the rate-determining step in these reactions. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the role of This compound as an ambiphile in transition metal-catalyzed cyclizations.

Extensive database searches for research detailing the ambiphilic reactivity of this particular compound in the context of transition metal-catalyzed cyclization reactions did not yield any relevant studies, data, or detailed research findings. The existing literature primarily focuses on the general reactivity of sulfonyl fluorides as electrophiles or their use in radical reactions, but does not extend to the specific ambiphilic behavior in cyclization processes for this substituted pyridine derivative.

Therefore, the content for the requested section "3.4.2. Role as an Ambiphile in Transition Metal-Catalyzed Cyclizations" cannot be provided at this time due to a lack of available scientific evidence and published research on this specific topic.

Applications of 4 Bromopyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Synthetic Building Block in Modular Construction

The utility of 4-bromopyridine-2-sulfonyl fluoride (B91410) as a modular building block stems from the predictable and high-yielding reactivity of its functional groups. This allows for the systematic and controlled assembly of complex molecular architectures.

The pyridine (B92270) core of 4-bromopyridine-2-sulfonyl fluoride serves as a foundational element for the construction of more complex, fused heterocyclic systems. While direct, specific examples of its use in complex cyclization reactions are emerging, the principles of heterocyclic synthesis provide a clear roadmap for its application. For instance, the bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. This strategy can be employed to append functionalities that can subsequently undergo intramolecular cyclization to form fused ring systems. The synthesis of novel furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives from substituted pyridines exemplifies this approach, where functional groups on the pyridine ring are elaborated to construct fused heterocycles with potential anticancer activity nih.govenamine.net.

Furthermore, the sulfonyl fluoride group can be converted to other functionalities that can participate in cyclization reactions. For example, reduction of the sulfonyl fluoride to a thiol, followed by intramolecular nucleophilic attack on an appropriately positioned electrophile, could lead to the formation of thia-containing heterocyclic frameworks. The development of synthetic strategies for creating novel heterocyclic compounds is an active area of research, with methods like cyclization reactions, ring-closing metathesis, and Diels-Alder reactions being employed to construct diverse molecular scaffolds airo.co.in.

The sulfonyl fluoride group is a key reactive center in this compound, enabling the introduction of the 4-bromopyridine-2-sulfonyl motif into a wide range of organic molecules. This is primarily achieved through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation. The sulfonyl fluoride group reacts efficiently and selectively with a variety of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamides, sulfonates, and thioethers, respectively.

This reactivity is particularly valuable in medicinal chemistry and chemical biology for the covalent modification of proteins and other biomolecules. Sulfonyl fluorides are known to react with nucleophilic amino acid residues such as tyrosine, lysine (B10760008), histidine, serine, and threonine, making them useful as covalent probes and inhibitors enamine.net. The reaction of sulfonyl fluorides with amines to form sulfonamides is a well-established and robust transformation. Catalytic methods have been developed for the amidation of sulfonyl fluorides, allowing for the synthesis of a broad range of sulfonamides under mild conditions chemrxiv.org. Similarly, the reaction with phenols provides access to aryl sulfonate esters. The SuFEx reaction with phenols can proceed rapidly under ambient conditions to yield quantitative results nih.govnih.gov.

The following table provides a summary of representative SuFEx reactions of sulfonyl fluorides with common nucleophiles:

NucleophileProductReaction ConditionsReference
Primary/Secondary AmineSulfonamideBase, Solvent (e.g., DMSO) chemrxiv.org
PhenolSulfonate EsterBase, Solvent (e.g., CH3CN) nih.gov
ThiolThiosulfonateBase, Solvent-

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound, enabling the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. This compound is an ideal reagent for LSF due to the orthogonal reactivity of its two functional groups.

The bromine atom on the pyridine ring can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups. This reaction is known for its broad functional group tolerance, making it suitable for use on complex substrates mdpi.comorganic-chemistry.orgwikipedia.org. The ability to perform these couplings on heteroaryl bromides further expands the utility of this approach nih.gov.

The sulfonyl fluoride moiety, on the other hand, can be selectively reacted with nucleophiles via the SuFEx reaction, as discussed previously. The stability of the sulfonyl fluoride group allows it to be carried through various synthetic steps, including cross-coupling reactions at the bromine position, before being engaged in a subsequent transformation. This sequential functionalization strategy allows for the creation of diverse molecular libraries from a common intermediate. For example, a Suzuki coupling could be performed on the bromine atom, followed by a SuFEx reaction on the sulfonyl fluoride with a library of amines or phenols to generate a large number of structurally diverse compounds.

Contributions to Catalysis and Organocatalysis

While direct applications of this compound as a catalyst or in organocatalysis are not yet widely reported, its derivatives hold potential in these areas. The pyridine nitrogen atom can act as a ligand for transition metals, and the electronic properties of the ring can be tuned by the substituents at the 2- and 4-positions.

Derivatives of this compound could be designed to act as ligands in transition metal catalysis. For instance, the bromine atom could be replaced with a phosphine or N-heterocyclic carbene (NHC) precursor, which could then be used to form catalytically active metal complexes. The sulfonyl group, being strongly electron-withdrawing, would influence the electronic properties of the pyridine ring and, consequently, the catalytic activity of the metal center. The development of new ligands is crucial for advancing palladium-catalyzed cross-coupling reactions and other important transformations youtube.commdpi.com.

In the realm of organocatalysis, chiral derivatives of 4-bromopyridine could be synthesized and evaluated as catalysts for asymmetric reactions. The design and synthesis of enantiopure fluorinated compounds using organocascade reactions have been shown to be a viable strategy for producing potent enzyme inhibitors johnshopkins.edu. The pyridine nitrogen can act as a Lewis base or be protonated to act as a Brønsted acid, functionalities that are commonly exploited in organocatalysis.

Development of High-Throughput and Parallel Synthesis Protocols

High-throughput and parallel synthesis methodologies are essential for the rapid generation and screening of large compound libraries in drug discovery. The robust and reliable reactivity of the sulfonyl fluoride group makes this compound an excellent candidate for such applications.

The SuFEx reaction is particularly well-suited for high-throughput synthesis due to its high efficiency, selectivity, and broad substrate scope. This "click" reaction can be performed in parallel in multi-well plates to generate large libraries of sulfonamides or sulfonates from a common this compound precursor and a diverse set of amines or phenols nih.gov. The reactions are typically high-yielding and produce pure products, minimizing the need for extensive purification. This approach has been successfully used to rapidly diversify hits from high-throughput screening campaigns and optimize their biological activity nih.gov.

The following table illustrates a conceptual high-throughput synthesis workflow using this compound:

StepDescriptionReagents/ConditionsThroughput
1Dispense this compound solution into a 96-well plate.Automated liquid handlerHigh
2Add a diverse library of amines or phenols to each well.Automated liquid handlerHigh
3Add a base to initiate the SuFEx reaction.Automated liquid handlerHigh
4Incubate the reaction plate.Robotic incubatorHigh
5Direct analysis of the product library.LC-MS or other high-throughput analytical techniqueHigh

This workflow allows for the rapid and efficient synthesis of hundreds or even thousands of compounds for biological screening. The development of high-throughput screening platforms for identifying enzyme inhibitors demonstrates the power of these approaches in modern drug discovery nih.gov.

Mechanistic Investigations and Computational Studies of 4 Bromopyridine 2 Sulfonyl Fluoride Reactivity

Elucidation of Reaction Mechanisms for Key Transformations (e.g., SuFEx, Cross-Couplings)

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction:

The SuFEx reaction is a cornerstone of click chemistry, valued for its efficiency and reliability in forming robust covalent bonds. monash.educshl.edu The sulfonyl fluoride moiety is generally stable but becomes highly reactive towards nucleophiles under appropriate catalytic conditions. sigmaaldrich.com The mechanism of SuFEx involves the nucleophilic substitution at the sulfur(VI) center.

For the reaction between a sulfonyl fluoride and a nucleophile like a phenol, the mechanism is often facilitated by a base catalyst. Mechanistic studies on similar sulfonyl fluorides suggest a plausible catalytic cycle. nih.gov For instance, with a guanidine (B92328) base catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), the reaction is thought to proceed via the deprotonation of the nucleophile (e.g., a phenol) to form a more reactive phenoxide-guanidinium ion pair. nih.gov This ion pair then acts as the active nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This process leads to the formation of the new sulfonate linkage and the release of a fluoride ion. nih.gov The reaction is often accelerated by additives like hexamethyldisilazane (B44280) (HMDS), which can act as a fluoride scavenger. nih.gov

Cross-Coupling Reactions:

The presence of a bromine atom on the pyridine (B92270) ring allows 4-bromopyridine-2-sulfonyl fluoride to participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C and C-heteroatom bonds.

Notably, related compounds like pyridine-2-sulfonyl fluoride (PyFluor) have been shown to undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids. nih.gov In these reactions, the sulfonyl fluoride group itself can act as a leaving group, facilitated by a palladium catalyst. However, it is more common for the bromo substituent to be the site of cross-coupling.

The general mechanism for a Suzuki-Miyaura coupling of this compound would involve a standard palladium catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the pyridine ring to form an arylpalladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.

Reductive Elimination: This intermediate undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Similarly, Sonogashira cross-coupling reactions have been successfully performed on bromo-substituted pyridines to introduce alkynyl groups, utilizing a palladium catalyst in conjunction with a copper(I) co-catalyst. soton.ac.uk

Reaction Type Catalyst/Reagents Key Mechanistic Feature Reference
SuFExOrganic Base (e.g., BTMG)Nucleophilic attack on S(VI) center nih.gov
Suzuki-MiyauraPd(dppf)Cl₂ / BasePd(0)/Pd(II) catalytic cycle nih.gov
SonogashiraPd(PPh₃)₄ / CuI / BasePd/Cu co-catalyzed cycle soton.ac.uk

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

While specific DFT studies on this compound are not widely published, the methodologies are well-established for analogous molecules and provide a powerful tool for understanding reactivity. nih.gov DFT calculations are instrumental in probing electronic structures, reaction pathways, and energetic profiles that are often difficult to determine experimentally.

DFT calculations can map the electron density distribution and molecular orbital energies of this compound. These calculations would confirm the significant electron-withdrawing nature of both the sulfonyl fluoride group and the bromine atom. This electronic effect makes the pyridine ring electron-deficient, influencing its reactivity in aromatic substitution reactions. Furthermore, analysis of the LUMO (Lowest Unoccupied Molecular Orbital) would likely show a high coefficient on the sulfur atom, confirming its high electrophilicity and susceptibility to nucleophilic attack, a key feature of its SuFEx reactivity. The calculations also provide precise bond lengths and angles, offering a detailed geometric picture of the molecule.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. For the SuFEx reaction, calculations can model the approach of a nucleophile to the sulfonyl fluoride group, identify the structure of the transition state, and calculate its activation energy. This allows for a comparison of different mechanistic pathways and an understanding of the role of catalysts in lowering the energy barrier.

In reactions involving chiral centers, DFT can be a valuable tool for predicting stereochemical outcomes. For instance, if this compound were to react with a chiral nucleophile, DFT calculations could be used to model the transition states leading to different stereoisomeric products. By comparing the relative energies of these transition states, the model can predict which stereoisomer will be formed preferentially. This predictive power is crucial in the synthesis of enantiomerically pure pharmaceutical compounds, as demonstrated in related synthetic routes where stereochemical integrity is maintained. soton.ac.uk

Kinetic and Spectroscopic Studies of Reaction Dynamics

The dynamics of reactions involving this compound can be monitored using various kinetic and spectroscopic techniques. These experimental methods provide crucial data to support and validate proposed reaction mechanisms.

NMR spectroscopy is a particularly powerful tool. For example, ¹H and ¹⁹F NMR titration experiments can be used to observe the interaction between the sulfonyl fluoride and a catalyst or nucleophile in real-time. nih.gov Changes in chemical shifts can signal the formation of reaction intermediates, such as the phenoxide-guanidinium complex in the SuFEx reaction. nih.gov

Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are invaluable for monitoring the progress of a reaction. mdpi.com By taking aliquots from the reaction mixture at different time points, one can quantify the consumption of reactants and the formation of products, allowing for the determination of reaction rates and kinetic profiles.

Technique Application Information Gained Reference
NMR SpectroscopyTitration experimentsObservation of catalyst-substrate interaction, intermediate formation nih.gov
HPLC-MS/MSReaction monitoringQuantifying reactant/product concentration, reaction kinetics mdpi.com

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to fully elucidating a reaction mechanism.

In the context of the BTMG-catalyzed SuFEx reaction, spectroscopic evidence from NMR studies on similar systems strongly supports the formation of an ion pair complex between the deprotonated nucleophile and the guanidinium (B1211019) cation as a key reactive intermediate. nih.gov This intermediate is what proceeds to react with the sulfonyl fluoride.

For palladium-catalyzed cross-coupling reactions, the intermediates are typically organometallic species within the catalytic cycle. While often too reactive to be isolated, their existence is inferred from extensive mechanistic studies on the Suzuki-Miyaura and Sonogashira reactions. These intermediates include the Pd(II) species formed after oxidative addition and the diorganopalladium(II) complex formed after transmetalation. In some cases, radical intermediates have also been proposed or detected, particularly in copper-promoted reactions. frontiersin.org The presence of such intermediates can be probed by adding radical scavengers to the reaction, which would inhibit the reaction rate if a radical pathway is operative. frontiersin.org

Future Research Directions and Emerging Paradigms in 4 Bromopyridine 2 Sulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be harsh or require toxic reagents. sciencedaily.comeurekalert.org Future research will likely focus on developing greener and more sustainable routes to 4-bromopyridine-2-sulfonyl fluoride (B91410) and its derivatives.

Recent advancements have demonstrated the synthesis of sulfonyl fluorides from a variety of starting materials under milder conditions. These include:

From Sulfonamides: A practical method involves the conversion of sulfonamides to sulfonyl fluorides using a pyrylium (B1242799) salt and magnesium chloride, followed by in-situ fluorination with potassium fluoride. researchgate.netorgsyn.org This approach is notable for its mild conditions and high chemoselectivity, making it suitable for complex molecules. researchgate.net

From Thiols and Disulfides: A green synthetic process has been developed to convert thiols and disulfides into sulfonyl fluorides using specific reagents and potassium fluoride, producing only non-toxic salts as by-products. sciencedaily.comeurekalert.org

From Sulfonic Acids: Two complementary strategies allow for the synthesis of sulfonyl fluorides from sulfonic acids and their salts. nih.gov One method uses thionyl fluoride, while the other employs a bench-stable solid deoxyfluorinating agent. nih.gov

From Aryl Bromides: While challenging for heterocyclic compounds, microwave irradiation has been shown to facilitate the synthesis of sulfonyl fluorides from bromopyridine derivatives. mdpi.com

Future work in this area could explore catalytic methods, solvent-free reactions, and the use of renewable starting materials to further enhance the sustainability of these synthetic pathways.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The reactivity of 4-bromopyridine-2-sulfonyl fluoride is largely dictated by its two key functional groups: the sulfonyl fluoride and the bromo-substituent. While the sulfonyl fluoride is known to react with nucleophiles, and the bromo group can participate in cross-coupling reactions, there is significant potential to uncover new reactivity patterns.

Future investigations could focus on:

Dual Functionalization: Developing one-pot reactions that selectively or sequentially target both the sulfonyl fluoride and the bromo-positions to rapidly build molecular complexity.

Novel Cross-Coupling Reactions: Exploring new catalytic systems to expand the scope of cross-coupling partners for the bromo-position, including those that are typically challenging. researchgate.net

Pummerer-Type Reactions: Investigating the possibility of activating the pyridine (B92270) ring through transformations reminiscent of the Pummerer reaction, potentially leading to novel substitution patterns. acs.org

Radical Reactions: Exploring the generation of fluorosulfonyl radicals from this compound, which could open up new avenues for direct fluorosulfonylation reactions. rsc.org

Integration into Advanced Reaction Systems (e.g., Flow Chemistry, Electrochemistry, Photochemistry)

Modern synthetic chemistry is increasingly embracing advanced reaction technologies to improve efficiency, safety, and scalability. The integration of this compound into these systems represents a promising area of research.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of precise control over reaction parameters, enhanced safety, and ease of scale-up. researchgate.netmdpi.com Developing flow-based syntheses of and with this compound could lead to more efficient and automated production of its derivatives. researchgate.net For instance, the synthesis of disubstituted pyridines from dibromopyridines has been successfully achieved in a flow microreactor system, avoiding cryogenic conditions typically required in batch processes. researchgate.net

Electrochemistry: Electrochemical methods provide a green and often powerful alternative to traditional reagents for oxidation and reduction reactions. researchgate.net The electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has been demonstrated in a flow reactor, offering a rapid and efficient process. researchgate.net Applying this to the synthesis of this compound could be a key research direction.

Photochemistry: Visible-light photocatalysis has emerged as a mild and selective method for a variety of chemical transformations. mdpi.comnih.gov The photocatalytic synthesis of alkyl sulfonyl fluorides from organoboron substrates has been reported, showcasing the potential for light-mediated activation. nih.gov Exploring photochemical reactions involving this compound could unveil novel reactivity and synthetic pathways.

Applications in Macromolecular and Materials Science

The unique properties of the sulfonyl fluoride group, particularly its reactivity in "click chemistry," make this compound an attractive building block for the synthesis of advanced polymers and materials. sciencedaily.comeurekalert.org

Future research in this domain could include:

Fluorinated Polymers: Utilizing this compound as a monomer or cross-linking agent to create novel fluorinated polymers with tailored properties. Perfluoropyridine has been used to create a variety of polytriazole polymers through cycloaddition reactions. mdpi.com

Functional Materials: Incorporating this compound into materials to impart specific functionalities, such as thermal stability, chemical resistance, or unique electronic properties.

Surface Modification: Employing the reactive sulfonyl fluoride group to covalently attach molecules to surfaces, thereby modifying their properties for applications in areas like biocompatible coatings or sensors.

Advanced Computational Modeling for Rational Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms.

In the context of this compound, advanced computational modeling can be applied to:

Predict Reactivity: Use methods like Density Functional Theory (DFT) to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Elucidate Reaction Mechanisms: Perform computational studies to understand the detailed mechanistic pathways of known and novel transformations, which can aid in optimizing reaction conditions and predicting outcomes. researchgate.net

Rational Design of Functional Molecules: Employ molecular docking and other computational techniques to design new molecules based on this compound with specific biological or material properties.

By leveraging the power of computational modeling, researchers can accelerate the discovery and development of new chemistry involving this versatile compound.

Q & A

Q. What are the recommended synthetic routes for 4-bromopyridine-2-sulfonyl fluoride, and what factors influence reaction efficiency?

Methodological Answer:

  • Key Routes :
    • Sulfonation-Fluorination : React 4-bromopyridine with chlorosulfonic acid, followed by fluorination using KF or SF4.
    • Direct Fluorosulfonylation : Use sulfuryl fluoride (SO2F2) under controlled pressure to introduce the sulfonyl fluoride group.
  • Critical Factors :
    • Temperature : Maintain ≤ 0°C during sulfonation to avoid pyridine ring decomposition .
    • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from brominated byproducts.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .
    • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Immediate first aid includes rinsing skin/eyes with water for 15+ minutes and seeking medical attention .
    • Storage : Store in airtight containers at –20°C to prevent hydrolysis.

Q. How does the sulfonyl fluoride group in this compound participate in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanism : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) via a two-step process:

    • Nucleophilic Attack : The nucleophile displaces fluoride, forming a sulfonate intermediate.
    • Stabilization : The intermediate is stabilized by the electron-withdrawing bromine substituent on the pyridine ring.
  • Reagents/Conditions :

    NucleophileBaseSolventYield (%)
    BenzylamineEt3NDMF85–90
    Sodium ThiolateNaOHTHF70–75
    Adapted from sulfonyl fluoride reactivity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound under varying conditions?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Variable Isolation : Systematically test parameters (e.g., pH, solvent polarity) to identify conflicting trends.
    • Cross-Validation : Use NMR and LC-MS to confirm product identity under disputed conditions. For example, unexpected hydrolysis at pH > 7 may explain stability discrepancies .
    • Meta-Analysis : Compare findings with structurally analogous compounds (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride) to identify substituent-specific effects .
  • Case Study : A 2021 study resolved conflicting hydrolysis rates by identifying trace moisture in solvents as a critical destabilizing factor .

Q. What strategies optimize the selectivity of this compound in multi-step synthetic pathways?

Methodological Answer:

  • Selectivity Optimization :
    • Protecting Groups : Temporarily block the bromine site using trimethylsilyl groups during sulfonyl fluoride activation.
    • Catalytic Control : Use Pd/Cu catalysts to direct cross-coupling reactions away from the sulfonyl fluoride moiety .
    • Kinetic Monitoring : Employ in-situ IR spectroscopy to track reaction progress and minimize side reactions (e.g., Br-F exchange).

Q. What advanced analytical techniques are required to characterize byproducts formed during the hydrolysis of this compound?

Methodological Answer:

  • Byproduct Identification Workflow :
    • LC-HRMS : Detect low-abundance intermediates (e.g., sulfonic acid derivatives).
    • X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts.
    • Computational Modeling : Use DFT calculations to predict hydrolysis pathways and validate experimental data .
  • Example : A 2023 study identified a cyclic sulfonate ester as a major byproduct under acidic hydrolysis, confirmed via <sup>19</sup>F NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.